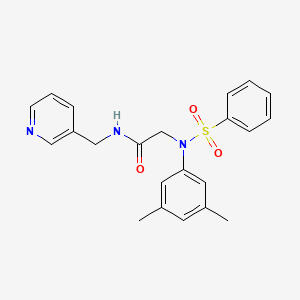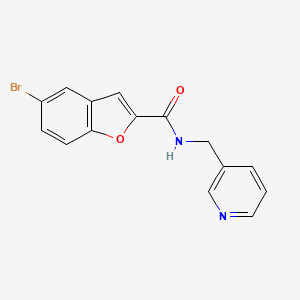
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EFPP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. EFPP belongs to a class of compounds known as proline derivatives, which have been found to exhibit a wide range of biological activities. EFPP has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to have anti-inflammatory and neuroprotective effects. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to protect neurons from oxidative stress-induced damage, which is a common feature of many neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide for lab experiments is its high purity and stability. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized in large quantities with high yield and purity, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of research is the development of more efficient synthesis methods for N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, which could improve its availability for research and potential clinical use. Another area of research is the identification of the specific signaling pathways that are inhibited by N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide involves the reaction of 4-ethylphenylalanine with 3-fluorobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with proline to give N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide is in the treatment of cancer. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-8-10-17(11-9-14)22-19(24)18-7-4-12-23(18)20(25)15-5-3-6-16(21)13-15/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYRTBBKDJFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)

![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)


![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)
![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)